Docosahexaenoic acid ethyl ester

描述

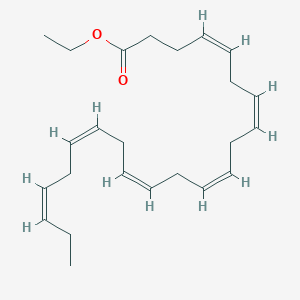

Structure

2D Structure

属性

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Docosahexaenoic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes, particularly in the brain and retina. Its ethyl ester, docosahexaenoic acid ethyl ester (DHA-EE), is a stable and highly purified form commonly used in research and pharmaceutical applications. This technical guide provides an in-depth exploration of the core mechanisms of action of DHA-EE, focusing on its roles in lipid metabolism and the modulation of inflammatory pathways. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols for critical assays, and provides visual representations of the underlying signaling pathways and workflows.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily stemming from the bioactivity of DHA following its release from the ethyl ester backbone by cellular lipases. The principal mechanisms involve the regulation of gene expression through nuclear receptors and the modulation of cellular signaling cascades.

Regulation of Lipid Metabolism via PPARα Activation

DHA is a known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in fatty acid oxidation.[1][2] Activation of PPARα in intestinal epithelial cells by DHA has been shown to attenuate postprandial hyperlipidemia.[1][3] This is achieved by upregulating genes involved in fatty acid oxidation, leading to a decrease in the secretion of triglycerides (TG) and apolipoprotein B (apoB) from these cells.[1][4]

Anti-Inflammatory Effects through NF-κB Signaling Inhibition

DHA exhibits potent anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory cells such as macrophages, DHA can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] This inhibition is mediated, at least in part, by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the translocation of the active p65 subunit of NF-κB to the nucleus.[5]

G-Protein Coupled Receptor 120 (GPR120) Signaling

DHA is a natural ligand for GPR120, a G-protein coupled receptor expressed in various cell types, including macrophages and adipocytes.[4] The activation of GPR120 by DHA can trigger potent anti-inflammatory and insulin-sensitizing effects. In macrophages, GPR120 activation inhibits pro-inflammatory signaling pathways, contributing to the overall anti-inflammatory action of DHA.[4]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of DHA and its ethyl ester.

Table 1: Effect of DHA on Lipid Metabolism in Caco-2 Cells

| Parameter | Control | DHA-Treated | Percentage Change | Reference |

| Triglyceride Secretion | Normalized to 100% | Decreased | ↓ | [1][4] |

| Apolipoprotein B Secretion | Normalized to 100% | Decreased | ↓ | [1][4] |

| Fatty Acid Oxidation Genes | Baseline Expression | Increased | ↑ | [1][4] |

Table 2: Anti-Inflammatory Effects of DHA on LPS-Stimulated THP-1 Macrophages

| Parameter | LPS-Stimulated | LPS + DHA | Percentage Change | Reference |

| TNF-α Production | High | Significantly Reduced | ↓ | [5] |

| IL-1β Production | High | Significantly Reduced | ↓ | [5] |

| IL-6 Production | High | Significantly Reduced | ↓ | [5] |

| Nuclear p65 Expression | Increased | Decreased | ↓ | [5] |

| Cytoplasmic IκBα Expression | Decreased | Increased | ↑ | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PPARα Activation Luciferase Reporter Assay in Caco-2 Cells

This assay quantifies the ability of DHA-EE to activate PPARα.

a. Cell Culture and Transfection:

-

Seed Caco-2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs), such as p4xPPRE-tk-luc, using a suitable transfection reagent (e.g., Lipofectamine® 2000). A Renilla luciferase vector is often co-transfected for normalization.

-

Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.

b. Treatment and Luciferase Assay:

-

24 hours post-transfection, treat the cells with various concentrations of DHA-EE or a vehicle control for another 24 hours.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blot Analysis of NF-κB Signaling in THP-1 Macrophages

This protocol details the assessment of key proteins in the NF-κB pathway.

a. Cell Culture and Treatment:

-

Differentiate THP-1 monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treat the differentiated macrophages with DHA-EE for a specified time (e.g., 24 hours) before stimulating with lipopolysaccharide (LPS) to induce an inflammatory response.

b. Protein Extraction and Quantification:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation to separate proteins from these cellular compartments.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

c. SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65 and IκBα overnight at 4°C. A loading control antibody (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Murine Model of Postprandial Hyperlipidemia

This model is used to assess the effect of DHA-EE on lipid absorption and metabolism in a physiological context.

a. Animals and Diet:

-

Use male C57BL/6J mice, a common strain for metabolic studies.

-

Acclimatize the mice and feed them a standard chow diet or a high-fat diet to induce a hyperlipidemic phenotype.

b. DHA-EE Administration and Fat Load:

-

Administer DHA-EE or a vehicle control (e.g., olive oil) to the mice via oral gavage daily for a specified period (e.g., 2-4 weeks).[4]

-

On the day of the experiment, fast the mice overnight.

-

Administer an oral fat load, typically olive oil, via gavage.

c. Blood Collection and Analysis:

-

Collect blood samples from the tail vein or via cardiac puncture at various time points after the fat load (e.g., 0, 1, 2, 4, and 6 hours).

-

Separate the plasma by centrifugation.

-

Measure the plasma triglyceride concentrations using a commercial colorimetric assay kit.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound exerts its biological effects through well-defined molecular mechanisms, primarily by activating PPARα to enhance lipid metabolism and by inhibiting the NF-κB signaling pathway to produce potent anti-inflammatory effects. The involvement of GPR120 further contributes to its beneficial actions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of DHA-EE's therapeutic potential. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

- 1. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

- 2. research.fsu.edu [research.fsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Effects of DHA dietary intervention on hepatic lipid metabolism in apolipoprotein E-deficient and C57BL/6J wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fish diet, fish oil and docosahexaenoic acid rich oil lower fasting and postprandial plasma lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuro-Functional Dynamics of DHA Ethyl Ester: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the biological functions of docosahexaenoic acid ethyl ester (DHA-EE) in neuronal cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research on the neuroprotective effects, signaling pathway modulation, and impact on gene expression of this critical omega-3 fatty acid ester. The following sections detail the intricate molecular mechanisms through which DHA-EE exerts its influence on neuronal health and function, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.

Introduction: The Significance of DHA in Neuronal Health

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a fundamental structural component of the neuronal cell membrane. Its ethyl ester form, DHA-EE, is a common supplement and a subject of extensive research due to its potential therapeutic applications in neurological disorders. The incorporation of DHA into neuronal membranes influences membrane fluidity, lipid raft formation, and the function of membrane-associated proteins, all of which are critical for proper neuronal signaling and survival. This guide explores the multifaceted roles of DHA-EE in neuronal cells, with a focus on its conversion to free DHA and subsequent biological activities.

Core Biological Functions of DHA in Neuronal Cells

Once administered, DHA-EE is hydrolyzed to free DHA, which is then taken up by neuronal cells. Inside the neuron, DHA exerts a range of biological effects, from promoting survival and differentiation to modulating synaptic function.

Neuroprotection and Cell Survival

DHA has demonstrated significant neuroprotective effects in various in vitro and in vivo models. It enhances neuronal cell viability and protects against apoptosis induced by oxidative stress and other insults. A key mechanism underlying this protection is the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade in promoting cell survival.[1] DHA has been shown to increase the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes the expression of survival genes.[1]

Neurite Outgrowth and Synaptogenesis

DHA plays a crucial role in neuronal development, particularly in neurite outgrowth and the formation of synapses (synaptogenesis). Studies have shown that DHA supplementation can significantly increase the length and branching of neurites in cultured neurons.[2][3] This effect is associated with an increase in the expression of proteins involved in neuronal growth and plasticity, such as Growth-Associated Protein-43 (GAP-43).[2]

Modulation of Gene Expression

DHA can influence the expression of a wide array of genes in neuronal cells. This modulation is often mediated by the activation of transcription factors such as cAMP response element-binding protein (CREB). The activation of the WNT/CREB signaling pathway by DHA has been shown to upregulate genes involved in neurogenesis and synaptic plasticity.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of DHA on various aspects of neuronal cell function as reported in the scientific literature.

Table 1: Dose-Dependent Effects of DHA on Neuronal Cell Viability

| DHA Concentration (µM) | Cell Type | Effect on Viability | Reference |

| 12.5 | Primary rat cortical neurons | No significant effect | [2] |

| 25-50 | Primary rat cortical neurons | Significantly enhanced viability | [2] |

| 100-200 | Primary rat cortical neurons | Significantly decreased viability | [2] |

| 2.5, 5, 10, 25 | Human iPSC-derived NPCs | Increased viability (PrestoBlue assay) | [5] |

| 5, 10 | Human iPSC-derived NPCs | Lowered LDH release (reduced cell death) | [5] |

Table 2: Effects of DHA on Neurite Outgrowth

| DHA Concentration | Cell Type | Parameter Measured | Outcome | Reference |

| 25 µM | Primary rat cortical neurons | Percentage of cells with neurites | Significant increase | [2] |

| 25 µM | Primary rat cortical neurons | Mean number of neurite branches | Significant increase | [2] |

| 25 µM | Primary rat cortical neurons | Total neuritic length per cell | Significant increase | [2] |

| 25 µM | Primary rat cortical neurons | Length of the longest neurite | Significant increase | [2] |

Table 3: In Vivo Effects of DHA Ethyl Ester on Brain Fatty Acid Composition

| Dietary DHA-EE (%) | Mouse Brain DHA Level (%) | DHA/AA Ratio in Brain | Effect on Maze Learning | Reference |

| 0 (Control) | - | - | Baseline | [6] |

| 0.5 | Increased | Significantly higher than control | Less time to exit maze (Trial 1) | [6] |

| 1.0 | Increased | Significantly higher than control | Less time to exit maze (Trial 1) | [6] |

| 2.0 | 13.3 | 3.88 | Improved learning ability | [6] |

Signaling Pathways Modulated by DHA

DHA's biological effects are mediated through complex signaling networks. The diagrams below, generated using Graphviz, illustrate the key pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological functions of DHA-EE in neuronal cells.

Neuronal Cell Culture and Treatment with DHA-EE

Objective: To culture primary neurons or neuronal cell lines and treat them with DHA-EE for subsequent analysis.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons

-

Complete culture medium (e.g., DMEM/F12 with supplements)

-

DHA ethyl ester (high purity)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Ethanol (B145695) (for stock solution)

-

Sterile, nuclease-free water

Protocol:

-

Cell Culture: Maintain neuronal cells in a humidified incubator at 37°C with 5% CO2. For primary neurons, coat culture plates with poly-D-lysine or other appropriate substrates to promote attachment.

-

Preparation of DHA-EE Stock Solution: a. Dissolve DHA-EE in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). b. Store the stock solution at -20°C, protected from light.

-

Preparation of DHA-EE-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water. b. To prepare the working solution, dilute the DHA-EE stock solution in the BSA solution to the desired concentration. The BSA helps to solubilize the lipid and facilitate its delivery to the cells. A molar ratio of 2:1 (DHA-EE:BSA) is commonly used. c. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

Cell Treatment: a. Aspirate the old medium from the cultured neuronal cells. b. Add fresh culture medium containing the desired final concentration of the DHA-EE-BSA complex. c. Include a vehicle control (BSA solution with the same concentration of ethanol used for the highest DHA-EE concentration). d. Incubate the cells for the desired time period before proceeding with downstream assays.

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Treated and control neuronal cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: a. Wash treated cells with ice-cold PBS. b. Add lysis buffer and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (protein lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Detect the signal using an imaging system. c. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of target genes in response to DHA-EE treatment.

Materials:

-

Treated and control neuronal cells

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Reverse Transcription: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit. b. Use a consistent amount of RNA for all samples.

-

qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol. c. Include a no-template control and a no-reverse-transcriptase control to check for contamination.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin). c. Calculate the relative gene expression using the ΔΔCt method.

Caspase-3 Activity Assay for Apoptosis

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control neuronal cell lysates

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Protocol:

-

Prepare Cell Lysates: Lyse the cells according to the assay kit's instructions.

-

Perform Assay: a. Add the cell lysate to a 96-well plate. b. Add the caspase-3 substrate provided in the kit. c. Incubate at 37°C for the time specified in the protocol.

-

Measure Activity: a. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. b. The signal is proportional to the caspase-3 activity in the sample.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the biological functions of DHA-EE in neuronal cells.

Conclusion

DHA ethyl ester serves as a crucial pro-drug for delivering the neuroprotective and neuro-developmental benefits of DHA to neuronal cells. Its biological functions are underpinned by its ability to modulate key signaling pathways, such as the PI3K/Akt and WNT/CREB cascades, and to influence the expression of genes critical for neuronal survival and plasticity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of DHA-EE in the context of neurological health and disease. Continued investigation into the precise molecular mechanisms of DHA-EE will be instrumental in the development of novel strategies for the prevention and treatment of a range of neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipidomics and H218O labeling techniques reveal increased remodeling of DHA-containing membrane phospholipids associated with abnormal locomotor responses in α-tocopherol deficient zebrafish (danio rerio) embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. imrpress.com [imrpress.com]

An In-depth Technical Guide to the Physicochemical Properties of Docosahexaenoic Acid Ethyl Ester

This technical guide provides a comprehensive overview of the core physicochemical properties of docosahexaenoic acid ethyl ester (DHA-EE). It is intended for researchers, scientists, and drug development professionals who require detailed information on this important omega-3 fatty acid derivative. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key biological and experimental processes.

Physicochemical Properties

This compound (DHA-EE) is the ethyl ester form of docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid. The esterification of DHA to its ethyl ester form enhances its stability and allows for its concentration and purification for pharmaceutical and nutraceutical applications.[1] Upon oral administration, DHA-EE is hydrolyzed in the gastrointestinal tract and in the bloodstream, releasing DHA and ethanol (B145695), making it an effective prodrug for delivering DHA to the body.[2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid ethyl ester | |

| CAS Number | 81926-94-5 | |

| Molecular Formula | C₂₄H₃₆O₂ | |

| Molecular Weight | 356.55 g/mol | [3] |

| Physical Property | Value | Source |

| Appearance | Colorless to pale yellow oily liquid | |

| Density | 0.914 - 0.943 g/cm³ | |

| Melting Point | -44 °C | |

| Boiling Point | 443.5 ± 24.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Insoluble in water. | [4][5] |

| Refractive Index | 1.4910 - 1.4960 | [4] |

| Stability and Reactivity | Information | Source |

| Oxidative Stability | Prone to oxidation due to the presence of six double bonds. Stability can be improved with the addition of antioxidants. Studies have shown that DHA in phospholipid form is more stable than in triglyceride or ethyl ester form.[6][7][8] | |

| Storage | Should be stored under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C) and protected from light to prevent degradation. | [4] |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of DHA-EE into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature down to -70°C at a rate of 10°C/min.

-

Hold at -70°C for 5 minutes to ensure complete crystallization.

-

Ramp the temperature up to 50°C at a rate of 5°C/min.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset temperature of melting can also be reported.[6][9][10][11]

Determination of Density by Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows a precise volume of liquid to be obtained.

Protocol:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer (m₀).

-

Fill the pycnometer with distilled water of a known temperature and density (ρ_water).

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Wipe the outside of the pycnometer dry and determine its mass (m₁).

-

The volume of the pycnometer (V) is calculated as: V = (m₁ - m₀) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with DHA-EE at the same temperature as the water.

-

Insert the stopper and wipe the exterior dry.

-

Determine the mass of the pycnometer filled with DHA-EE (m₂).

-

-

Calculation: The density of DHA-EE (ρ_DHA-EE) is calculated as: ρ_DHA-EE = (m₂ - m₀) / V.[12][13]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For fatty acid ethyl esters, it is used to assess purity and identify degradation products.

Protocol:

-

Sample Preparation: Prepare a dilute solution of DHA-EE in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like a DB-23 or BPX70).

-

Mass Spectrometer: Capable of electron ionization (EI).

-

-

Chromatographic Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 250°C at a rate of 4°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the DHA-EE peak based on its retention time and mass spectrum. The purity can be estimated by the relative area of the DHA-EE peak compared to other peaks in the chromatogram.[14][15][16]

Assessment of Oxidative Stability by the Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction time of an oil or fat, which is a measure of its resistance to oxidation.

Protocol:

-

Sample Preparation: Accurately weigh a specified amount of DHA-EE (typically 3 g) into a reaction vessel.

-

Instrument Setup:

-

Place the reaction vessel in the heating block of the Rancimat instrument, which is maintained at a constant elevated temperature (e.g., 110°C).

-

Fill a measuring vessel with deionized water and place it in the instrument.

-

A stream of purified air is passed through the sample in the reaction vessel and then bubbled through the deionized water in the measuring vessel.

-

-

Measurement: The instrument continuously measures the conductivity of the water in the measuring vessel. As the DHA-EE oxidizes, volatile organic acids are formed, which are carried by the air stream into the water, causing an increase in its conductivity.

-

Data Analysis: The induction time is the time elapsed until a rapid increase in conductivity is detected. A longer induction time indicates greater oxidative stability.[17][18][19]

Enzymatic Hydrolysis of DHA-EE to DHA

This protocol describes the in vitro conversion of DHA-EE to its active form, DHA, using lipases. This is relevant for studying its biological activity and for analytical purposes.

Protocol:

-

Reaction Setup:

-

Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0).

-

Disperse a known concentration of DHA-EE in the buffer. An emulsifying agent may be necessary.

-

Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B). The enzyme-to-substrate ratio should be optimized.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring.

-

Monitoring the Reaction: At various time points, withdraw aliquots of the reaction mixture.

-

Sample Analysis:

-

Stop the enzymatic reaction in the aliquots (e.g., by adding an organic solvent or by heat inactivation).

-

Extract the lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Analyze the lipid extract by GC-MS or HPLC to quantify the remaining DHA-EE and the formed DHA.[4][20][21][22]

-

Signaling Pathways and Biological Relevance

DHA-EE serves as a stable precursor to DHA. Following ingestion, it is metabolized by lipases into DHA and ethanol.[2] The biological effects of DHA-EE are therefore attributable to the actions of DHA. DHA is a critical component of cell membranes, particularly in the brain and retina, and is involved in a multitude of signaling pathways.[23]

Key Signaling Pathways of DHA

-

Modulation of Membrane Rafts and Cell Signaling: DHA incorporates into cell membranes, altering their fluidity and the composition of lipid rafts. This can influence the function of membrane-bound receptors and signaling proteins, thereby affecting downstream signaling cascades.[23][24]

-

Neuroprotection and Neurodevelopment: DHA promotes neuronal survival and development through various mechanisms, including the activation of protein kinase B (Akt) and the production of neuroprotective metabolites like neuroprotectin D1.[25]

-

Anti-inflammatory Effects: DHA can be converted into specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively resolve inflammation.

-

Gene Expression Regulation: DHA and its metabolites can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation.[26]

Caption: Metabolic conversion of DHA-EE and subsequent signaling pathways of DHA.

Experimental and Developmental Workflows

The study and development of DHA-EE as a therapeutic agent involves a series of well-defined experimental and logical workflows.

Experimental Workflow for Investigating the Cellular Effects of DHA-EE

This workflow outlines the typical steps involved in a cell-based study to investigate the biological effects of DHA-EE.

Caption: A typical experimental workflow for studying the cellular effects of DHA-EE.

Logical Framework for the Drug Development of DHA-EE

This diagram illustrates the logical progression of developing an ethyl ester compound like DHA-EE from the preclinical stage to clinical application.

Caption: Logical framework for the drug development of an ethyl ester compound.

References

- 1. scribd.com [scribd.com]

- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of fatty acid ethyl esters during chronic ethanol treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters. | Semantic Scholar [semanticscholar.org]

- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 10. thescipub.com [thescipub.com]

- 11. researchgate.net [researchgate.net]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 15. jfda-online.com [jfda-online.com]

- 16. ijpras.com [ijpras.com]

- 17. azom.com [azom.com]

- 18. metrohm.com [metrohm.com]

- 19. news-medical.net [news-medical.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic synthesis of triacylglycerols of docosahexaenoic acid: Transesterification of its ethyl esters with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Docosahexaenoic acid affects cell signaling by altering lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Role of DHA Ethyl Ester in Brain Development and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical structural and functional component of the central nervous system. It plays a pivotal role in neuronal membrane fluidity, signal transduction, and the modulation of gene expression, all of which are fundamental to brain development and cognitive function throughout life. DHA is particularly abundant in the brain and retina.[1] This technical guide provides an in-depth exploration of the role of a specific form of DHA supplement, DHA ethyl ester, in brain development and function. It will delve into its metabolism, bioavailability compared to the natural triglyceride form, and its impact on neuronal signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of DHA.

Metabolism and Bioavailability: Ethyl Ester vs. Triglyceride Form

DHA in its natural form in fish is predominantly found as triglycerides. However, in many dietary supplements, DHA is available as an ethyl ester. This is a result of the purification and concentration process of fish oil, where ethanol (B145695) is used to separate the fatty acids.[2] Understanding the differences in how the body processes these two forms is crucial for research and clinical applications.

The digestion of DHA triglycerides begins in the small intestine, where pancreatic lipase (B570770) hydrolyzes the fatty acids from the glycerol (B35011) backbone. These free fatty acids are then absorbed by enterocytes. In contrast, DHA ethyl esters also require hydrolysis by pancreatic lipase to cleave the ethyl group from the fatty acid before absorption can occur.[2] Several studies have indicated that the hydrolysis of ethyl esters by pancreatic lipase is less efficient than that of triglycerides.[2]

This difference in enzymatic hydrolysis efficiency directly impacts the bioavailability of DHA. A number of human clinical trials have demonstrated that DHA from triglycerides is better absorbed than from ethyl esters.[2][3] The bioavailability of DHA from ethyl esters can be improved when co-ingested with a high-fat meal, which stimulates the activity of pancreatic lipase.[3]

Role in Neuronal Signaling and Function

DHA exerts its profound effects on the brain through multiple signaling pathways, influencing everything from neuronal survival and differentiation to synaptic plasticity.

Neuronal Survival and Differentiation

DHA is integral to the composition of neuronal membranes, particularly in phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE). By influencing membrane fluidity and the formation of lipid rafts, DHA modulates the activity of membrane-bound receptors and signaling proteins. One key mechanism involves the activation of the Akt signaling pathway, a crucial regulator of cell survival and apoptosis. DHA also influences the expression of brain-derived neurotrophic factor (BDNF), a key molecule in promoting neuronal growth and differentiation.

Synaptic Plasticity and Cognitive Function

DHA plays a vital role in synaptic function by modulating the properties of synaptic membranes and influencing the expression and function of synaptic proteins. It has been shown to increase the expression of key synaptic proteins such as synapsin I and postsynaptic density protein 95 (PSD-95).[4] These proteins are essential for neurotransmitter release and the structural integrity of synapses. By enhancing synaptic plasticity, DHA contributes to learning and memory processes.

Deficiencies in DHA have been linked to cognitive impairments, while supplementation has been shown in some studies to improve cognitive function, particularly in older adults with mild cognitive impairment.[5]

Data Presentation: Quantitative Comparison of DHA Formulations

The following tables summarize quantitative data from various studies comparing the bioavailability and stability of DHA ethyl ester (EE) and triglyceride (TG) forms.

| Study (Author, Year) | Dosage and Form | Key Bioavailability Findings |

| Lawson, et al. | Single dose of 1g EPA and 0.67g DHA (EE vs. TG) | Absorption of DHA from EE was 21% that of free fatty acids, while TG was 57%.[3] |

| Beckermann, et al. | 1.86g EPA/1.27g DHA as EE vs. 1.68g EPA/0.72g DHA as TG | Mean bioavailability of DHA from EE was 48% compared to the TG form.[2] |

| Dyerberg, et al. (2010) | Not specified | Assimilation of EPA+DHA from EE was 76% compared to 134% for re-esterified TG.[2] |

| Study (Author, Year) | Formulation | Key Stability Findings |

| Miyashita & Nara (2002) | DHA-containing oils (EE vs. TG) | After a 10-week oxidation period, the EE DHA oil decayed 33% more rapidly than the TG form.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DHA's role in brain function.

Assessment of Neurite Outgrowth in Primary Hippocampal Neurons

This protocol is adapted from methods used to assess the effect of DHA on neuronal development.[1][7]

-

Cell Culture:

-

Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups.

-

Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Plate the neurons on poly-L-lysine-coated glass coverslips in a serum-free neurobasal medium supplemented with B27.

-

-

DHA Treatment:

-

On day in vitro (DIV) 2, treat the neurons with varying concentrations of DHA ethyl ester or a vehicle control.

-

-

Immunocytochemistry:

-

At DIV 5, fix the neurons with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with 10% goat serum.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Trace the length of the longest neurite and count the number of primary neurites for each neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Western Blot Analysis of Synaptic Proteins

This protocol outlines the steps for quantifying the expression of synaptic proteins in brain tissue following DHA supplementation.[4][8]

-

Tissue Homogenization:

-

Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., synapsin I, PSD-95).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Assessment of Learning and Memory in Rodents (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[9][10][11]

-

Apparatus:

-

A circular pool filled with opaque water.

-

A hidden escape platform submerged just below the water surface.

-

Visual cues are placed around the room.

-

-

Acquisition Phase:

-

For 5-7 consecutive days, rodents are given multiple trials per day to find the hidden platform from different starting locations.

-

The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the platform is removed from the pool.

-

The rodent is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Mandatory Visualizations

Signaling Pathways

DHA Signaling Pathway in Neuronal Cells.

Experimental Workflow

Workflow for Investigating DHA-EE Effects.

References

- 1. researchgate.net [researchgate.net]

- 2. filomedica.com.cy [filomedica.com.cy]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHA dietary supplementation enhances the effects of exercise on synaptic plasticity and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Antioxidant Activities of Docosahexaenoic Acid Ethyl Ester (DHA-EE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina. Its ethyl ester form, docosahexaenoic acid ethyl ester (DHA-EE), is a stable, purified form commonly used in dietary supplements and for therapeutic research.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and retinopathy.[3][4][5] DHA and its ethyl ester have demonstrated significant antioxidant properties, making them promising agents for mitigating oxidative damage.[6][7][8] This technical guide provides a comprehensive overview of the antioxidant activities of DHA-EE, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Mechanisms of Antioxidant Action

DHA-EE employs a multi-pronged approach to combat oxidative stress, acting through both direct and indirect mechanisms. These include direct radical scavenging, modulation of pivotal antioxidant signaling pathways, enhancement of endogenous antioxidant enzyme activity, and protection against lipid peroxidation.

Direct Free Radical Scavenging

DHA possesses the ability to directly neutralize harmful free radicals. In vitro studies have demonstrated its capacity to scavenge hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide.[9] An in vivo study involving the intraamniotic administration of DHA-EE to rat fetuses found that lipid extracts from the treated brains exhibited a nearly 70% decrease in DMPO-OH adducts, indicating a potent hydroxyl radical trapping capacity.[10] This direct scavenging activity provides an immediate line of defense against ROS-induced cellular damage.

Activation of the Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effect of DHA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][11][12][13] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHA or its oxidation products can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][12] This destabilization prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[6][13] This leads to the upregulation of a suite of Phase II detoxifying and antioxidant enzymes.[6][14]

Caption: Figure 1: DHA-EE Activation of the Nrf2-ARE Pathway.

Upregulation of Antioxidant Enzymes

Through Nrf2 activation and other mechanisms, DHA-EE enhances the cellular antioxidant defense system by increasing the expression and activity of key enzymes.[8][15]

-

Heme Oxygenase-1 (HO-1): Studies in human mammary epithelial cells show that DHA induces the expression of HO-1, a potent antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective properties.[6]

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): DHA treatment also upregulates NQO1, an enzyme that detoxifies quinones and reduces oxidative stress.[6][13]

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): DHA and EPA have been shown to increase the expression of SOD and GPx, which are crucial for detoxifying superoxide radicals and peroxide, respectively.[14][16]

Inhibition of Lipid Peroxidation

The polyunsaturated nature of DHA makes it susceptible to oxidation; however, its role in modulating lipid peroxidation is complex. Evidence suggests that DHA-EE can protect against lipid peroxidation.[10] In a study on near-term rat fetuses, administration of DHA-EE resulted in a marked decrease (58%) in lipid peroxidation formation in the brain compared to controls.[10] This protective effect may be attributed to its ability to bolster the overall antioxidant capacity of the tissue. However, some studies suggest that excessive levels of DHA-EE could potentially enhance lipid peroxidation under certain conditions, highlighting the importance of appropriate dosing.[17][18]

Modulation of Other Signaling Pathways

DHA has been found to influence other redox-sensitive signaling pathways. In endothelial cells, a specific ratio of EPA to DHA was shown to induce the formation of ROS, which in turn activated Src/PI3-kinase/Akt and MAPKs pathways, leading to the activation of endothelial nitric oxide synthase (eNOS).[19][20] This suggests a complex role where a controlled, transient increase in ROS can trigger protective signaling cascades.

Quantitative Data on Antioxidant Activities

The following tables summarize quantitative findings from various studies investigating the antioxidant effects of DHA and its ethyl ester.

Table 1: Summary of In Vitro Antioxidant Activities

| Assay/Parameter | Cell Type/System | Treatment | Result | Reference |

| DPPH Radical Scavenging | 3T3-L1 pre-adipocytes | DHA | 50.51% scavenging activity | [21] |

| Cellular ROS Levels | HepG2 cells | 100 µM DHA | 24.8% decrease in cellular ROS | [8][15] |

| Mitochondrial ROS Levels | HepG2 cells | 100 µM DHA | 44.9% decrease in mitochondrial ROS | [8][15] |

| Total Antioxidant Capacity (ABTS) | HepG2 cells | 100 µM DHA | 55.6% increase | [8][15] |

| Total Antioxidant Capacity (FRAP) | HepG2 cells | 100 µM DHA | 49.2% increase | [8][15] |

| Nrf2 Transcriptional Activity | MCF-10A cells | DHA | Marked enhancement of ARE luciferase activity | [6] |

| Cell Viability (vs. H₂O₂) | ARPE-19 cells | DHA | Significantly reversed the oxidative effect of H₂O₂ | [9][22] |

Table 2: Summary of In Vivo Antioxidant Effects

| Model | Treatment | Tissue | Parameter Measured | Result | Reference |

| Near-term rat fetuses | Intraamniotic Et-DHA | Fetal Brain | Lipid Peroxidation (LPO) | 58% decrease in LPO formation | [10] |

| Near-term rat fetuses | Intraamniotic Et-DHA | Fetal Brain | Hydroxyl Radical Scavenging | ~70% decrease in DMPO-OH adducts | [10] |

| Hypercholesterolemic rats | EPA-DHA rich sterol esters | Brain | Antioxidant Enzymes | Increased level of antioxidant enzymes | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used to assess the antioxidant activity of DHA-EE.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: A stock solution of DPPH (e.g., 2.4 mg in 100 ml of methanol) is prepared.[21]

-

Reaction Mixture: A small volume of the test compound (DHA-EE dissolved in an appropriate solvent) is added to a larger volume of the methanolic DPPH solution (e.g., 5 µl of test solution to 3.995 ml of DPPH).[21]

-

Incubation: The mixture is vortexed and incubated at room temperature in the dark for a specified time (e.g., 30 minutes).[21]

-

Measurement: The absorbance of the reaction mixture is measured spectrophotometrically at the maximum absorbance wavelength of DPPH (typically around 515-517 nm).[21]

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[21] Ascorbic acid is often used as a positive control.[21]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses fluorescent probes like Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS.

-

Cell Culture: Cells are seeded in appropriate culture plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of DHA-EE for a specified duration.

-

Oxidative Challenge: An oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide) is added to induce ROS production.[23]

-

Probe Loading: The cells are washed and then incubated with a fluorescent probe (e.g., DCFH-DA) in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The intensity is directly proportional to the level of intracellular ROS.

References

- 1. tandfonline.com [tandfonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA): A Targeted Antioxidant Strategy to Counter Oxidative Stress in Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA): A Targeted Antioxidant Strategy to Counter Oxidative Stress in Retinopathy [mdpi.com]

- 6. Docosahexaenoic Acid Induces Expression of Heme Oxygenase-1 and NAD(P)H:quinone Oxidoreductase through Activation of Nrf2 in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidative and anti-inflammatory actions of docosahexaenoic acid and eicosapentaenoic acid in renal epithelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Docosahexaenoic Acid (DHA) and Its Regulatory Roles in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enhanced free radical scavenging and decreased lipid peroxidation in the rat fetal brain after treatment with ethyl docosahexaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel n-3 fatty acid oxidation products activate Nrf2 by destabilizing the association between Keap1 and Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) Ameliorate Heart Failure through Reductions in Oxidative Stress: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. This compound enhances 6-hydroxydopamine-induced neuronal damage by induction of lipid peroxidation in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pro- and antioxidant activities of docosahexaenoic acid on human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Redox-Sensitive Induction of Src/PI3-kinase/Akt and MAPKs Pathways Activate eNOS in Response to EPA:DHA 6:1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Investigating the Role of EPA and DHA on Cellular Oxidative Stress; Profiling Antidiabetic and Antihypertensive Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Higher Proportion of Eicosapentaenoic Acid (EPA) When Combined with Docosahexaenoic Acid (DHA) in Omega-3 Dietary Supplements Provides Higher Antioxidant Effects in Human Retinal Cells | MDPI [mdpi.com]

- 23. mdpi.com [mdpi.com]

The Synthesis of Docosahexaenoic Acid Ethyl Ester: A Comprehensive Technical Guide

An in-depth exploration of the discovery, history, and evolving methodologies for the synthesis of a critical omega-3 fatty acid ester.

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a cornerstone of human health, playing a vital role in the development and function of the brain and retina.[1] Its ethyl ester derivative, docosahexaenoic acid ethyl ester (DHA-EE), is a widely utilized form in pharmaceutical and nutraceutical applications due to its increased stability and suitability for concentration and purification. This technical guide provides a comprehensive overview of the discovery and history of DHA and the development of synthetic routes to its ethyl ester, offering researchers, scientists, and drug development professionals a detailed resource on this critical molecule.

Discovery and Early History of Docosahexaenoic Acid

The journey to understanding the importance of omega-3 fatty acids began in the early 20th century, but it wasn't until the mid-20th century that the specific roles of DHA began to be unraveled. While the concept of essential fatty acids was established in the 1920s, the distinct importance of the omega-3 family, and DHA within it, gained significant traction much later.

A pivotal moment in DHA research came in the 1980s through NASA-sponsored research into sustainable life support systems for long-duration space missions. This research investigated the potential of marine algae as a source of oxygen and nutrition, leading to the discovery that certain algal species were rich producers of DHA.[1] This breakthrough opened the door for a consistent and high-quality source of DHA, moving beyond the traditional reliance on fish oils.

The Advent of this compound Synthesis

The conversion of free fatty acids into their ethyl esters is a fundamental chemical transformation that enhances stability and facilitates purification. While the precise first synthesis of DHA ethyl ester is not prominently documented in readily available historical records, the esterification of fatty acids is a well-established chemical process dating back to the 19th century. Early methods for esterifying fatty acids, including those from fish oils, often involved acid-catalyzed reactions with alcohols. A notable patent from the late 1980s describes a process for the extraction and transesterification of fish oils with ethanol (B145695) in the presence of sulfuric acid to produce ethyl esters of EPA and DHA, indicating that this was an area of active industrial development.

The synthesis of DHA ethyl ester can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis typically involves the direct esterification of DHA with ethanol in the presence of an acid catalyst or the transesterification of DHA-rich triglycerides (found in fish or algal oil) with ethanol.

2.1.1. Acid-Catalyzed Esterification: This is a classic method for producing fatty acid esters.

-

Reaction: DHA-COOH + CH₃CH₂OH ⇌ DHA-COOCH₂CH₃ + H₂O (Catalyst: Strong acid, e.g., H₂SO₄, HCl)

2.1.2. Transesterification: This process involves reacting a triglyceride with an alcohol to form fatty acid esters and glycerol.

-

Reaction: DHA-Triglyceride + 3 CH₃CH₂OH ⇌ 3 DHA-COOCH₂CH₃ + Glycerol (Catalyst: Acid or Base)

Enzymatic Synthesis

The use of enzymes, particularly lipases, for the synthesis of DHA ethyl ester has gained significant traction due to its milder reaction conditions and higher specificity, which can help to preserve the integrity of the highly unsaturated DHA molecule.

2.2.1. Lipase-Catalyzed Esterification: Lipases can efficiently catalyze the esterification of DHA with ethanol.

-

Reaction: DHA-COOH + CH₃CH₂OH ⇌ DHA-COOCH₂CH₃ + H₂O (Catalyst: Lipase (B570770), e.g., from Candida antarctica)

2.2.2. Lipase-Catalyzed Transesterification (Ethanolysis): Lipases are also effective in catalyzing the transesterification of DHA-rich oils with ethanol.[2]

-

Reaction: DHA-Triglyceride + CH₃CH₂OH ⇌ DHA-COOCH₂CH₃ + Diacylglycerol/Monoacylglycerol (Catalyst: Lipase)

Quantitative Comparison of Synthesis Methods

The choice of synthesis method depends on various factors, including desired purity, yield, cost, and environmental considerations. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Chemical Synthesis Methods for DHA Ethyl Ester

| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Acid-Catalyzed Esterification | H₂SO₄ | 60-80 | Several hours | >90 | Variable | [3] |

| Base-Catalyzed Transesterification | NaOH/KOH | 60-70 | 1-2 | >95 | Variable | [4] |

| Supercritical CO₂ Chromatography | (3-aminopropyl)triethoxysilane impregnated silicon oxide | 45-60 | Continuous | ~15 (from 15% DHA feed) | >80 | [5] |

Table 2: Comparison of Enzymatic Synthesis Methods for DHA Ethyl Ester

| Method | Enzyme Source | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | DHA Content in Product (%) | Reference |

| Ethanolysis | Lipase UM1 | Optimized | Optimized | 95.41 (ethyl ester yield) | 80.11 | [2] |

| Acidolysis | Novozym® 435 | 60 | 5 | 88-94 (conversion) | 54.4 (in starting material) | [6][7] |

| Esterification | Candida antarctica lipase | 50 | 24 | 60 (conversion) | - | [6] |

| Transesterification | Candida antarctica lipase | 50 | 24 | 20 (conversion) | - | [6] |

| Ethanolysis | Novozym 435 | 50 | 72 | 85 (yield) | ~90 | [8] |

Detailed Experimental Protocols

Protocol for Acid-Catalyzed Esterification of DHA-Rich Fish Oil

This protocol is a generalized procedure based on established methods.[3]

Materials:

-

DHA-rich fish oil

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction flask with reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, add the DHA-rich fish oil and a molar excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the ethyl esters with hexane.

-

Wash the organic layer with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to obtain the crude DHA ethyl ester.

-

Further purification can be achieved by molecular distillation or chromatography.

Protocol for Lipase-Catalyzed Ethanolysis of Algal Oil

This protocol is based on the work of He et al. (2024).[2]

Materials:

-

DHA-rich algal oil

-

Ethanol

-

Immobilized Lipase (e.g., Lipase UM1)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or stirred reactor

-

Centrifuge

-

Gas chromatograph (for analysis)

Procedure:

-

Combine the algal oil and ethanol in a reaction vessel. The optimal molar ratio of ethanol to oil should be determined empirically.

-

Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.

-

If the starting materials are not anhydrous, add molecular sieves to remove water, which can inhibit the reaction.

-

Incubate the reaction mixture at the optimal temperature (e.g., 40-60°C) with constant agitation for the desired reaction time (e.g., 12-48 hours).

-

Monitor the conversion of triglycerides to ethyl esters using GC analysis of aliquots taken at different time points.

-

Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be reused.

-

The resulting mixture contains DHA ethyl ester, unreacted triglycerides, and glycerol. The DHA ethyl ester can be purified by molecular distillation.

Signaling Pathways and Experimental Workflows

DHA Signaling in Neuronal Cells

DHA exerts its profound effects on neuronal function through various signaling pathways. It is a key component of neuronal cell membranes and can modulate the activity of membrane-bound proteins and signaling molecules.[1][9][10]

Caption: Simplified signaling pathways of DHA in a neuronal cell.

General Experimental Workflow for DHA Ethyl Ester Production

The industrial production of high-purity omega-3 ethyl esters, including DHA-EE, typically involves a multi-step process starting from crude fish or algal oil.[11][12]

Caption: A generalized workflow for the industrial production of DHA ethyl ester.

Conclusion

The synthesis of this compound has evolved from classical chemical methods to more refined enzymatic and chromatographic processes. This evolution has been driven by the increasing demand for high-purity, stable forms of DHA for pharmaceutical and nutritional applications. While the historical record of its first synthesis is not clearly defined, the ongoing innovation in synthetic methodologies continues to improve the efficiency, sustainability, and quality of DHA-EE production. This guide provides a foundational understanding of the key aspects of DHA-EE synthesis, offering a valuable resource for professionals in the field.

References

- 1. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. valveandcontrol.com [valveandcontrol.com]

- 4. Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011095838A1 - Method for preparing docosahexaenoic acid ethyl esters - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docosahexaenoic Acid and Cognition throughout the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omega3galil.com [omega3galil.com]

- 12. researchgate.net [researchgate.net]

The Journey of a Molecule: An In-depth Guide to the Pharmacokinetics of Docosahexaenoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, plays a pivotal role in human health, particularly in neural and visual functions. Its ethyl ester form (DHA-EE) is a common constituent of high-purity omega-3 supplements and pharmaceutical formulations. Understanding the pharmacokinetic profile of DHA-EE—its absorption, distribution, metabolism, and excretion—is paramount for the development of effective therapeutic agents. This technical guide provides a comprehensive overview of the core pharmacokinetic principles of DHA-EE, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Absorption: The Gateway to Bioavailability

The journey of DHA-EE begins in the gastrointestinal tract, where it undergoes enzymatic hydrolysis to release free DHA and ethanol. This initial step is critical as ethyl esters are not readily absorbed by enterocytes. The efficiency of this process is a key determinant of the overall bioavailability of DHA-EE.

The bioavailability of omega-3 fatty acids is significantly influenced by their chemical form. Studies consistently indicate that the bioavailability of ethyl esters is lower compared to natural triglycerides and free fatty acids.[1][2][3] For instance, one study reported that the bioavailability of eicosapentaenoic acid (EPA) and DHA from re-esterified triglycerides was 124% compared to natural fish oil, while the bioavailability from ethyl esters was inferior at 73%.[1] Another study found that the absorption of EPA as an ethyl ester was about three times less than in triglyceride form and occurred three hours later.[4]

The presence of dietary fat is a crucial factor influencing the absorption of DHA-EE. Co-ingestion with a high-fat meal can significantly enhance the absorption of EPA and DHA from ethyl esters, in some cases increasing it threefold to approximately 60%.[5] This is because dietary fats stimulate the secretion of pancreatic lipase (B570770) and bile salts, which are essential for the emulsification and hydrolysis of the ethyl esters.

Experimental Protocol: Assessing Bioavailability in Humans

A common methodology to assess the bioavailability of different DHA formulations involves a randomized, crossover clinical trial. Here is a representative protocol:

-

Participants: Healthy adult volunteers are recruited.

-

Study Design: A randomized, triple-blind, crossover, controlled clinical trial is conducted.[6][7] Participants are assigned to receive single oral doses of DHA in different formulations (e.g., ethyl ester, triglyceride, monoglyceride) in a random order, with a washout period between each treatment.[6][7]

-

Dosage and Administration: Participants ingest a standardized dose of DHA (e.g., ~1.2 g of EPA and DHA) with a meal.[6][7] The fat content of the meal (low-fat vs. high-fat) is a controlled variable.[5][6][7]

-

Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period (e.g., baseline, and at 1, 2, 4, 5, 6, 8, 9, 10, 12, and 24 hours post-dose).[6][7]

-

Analysis: Plasma is separated from the blood samples, and the total lipids are extracted. The fatty acid composition, specifically the concentration of DHA, is quantified using gas chromatography.[8][9]

-

Pharmacokinetic Parameters: Key pharmacokinetic parameters are calculated from the plasma concentration-time data, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[6]

Experimental Workflow for Bioavailability Assessment

Caption: A typical workflow for a clinical trial assessing the bioavailability of different DHA formulations.

Distribution: Reaching the Target Tissues

Once absorbed, DHA is transported in the bloodstream, primarily bound to albumin and incorporated into various lipoprotein particles. It is then distributed to different tissues throughout the body. The incorporation of DHA into cell membranes, particularly in the brain and retina, is crucial for its biological functions.

Metabolism: Transformation and Bioactivation

DHA undergoes metabolism in the liver and other tissues. It can be elongated and desaturated to form other fatty acids or undergo beta-oxidation to produce energy. Importantly, DHA is also a precursor for the synthesis of bioactive lipid mediators, such as resolvins and protectins, which have potent anti-inflammatory and neuroprotective properties.[10][11][12]

Excretion: The Final Pathway

The elimination of DHA and its metabolites occurs through various routes, including expiration as carbon dioxide and excretion in urine and feces. The terminal half-life of total EPA in plasma has been reported to be long, ranging from 70 to 89 hours.[13]

Quantitative Pharmacokinetic Data